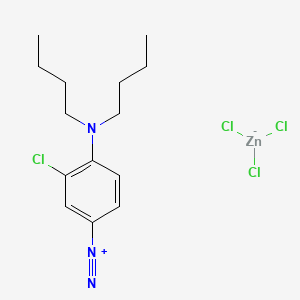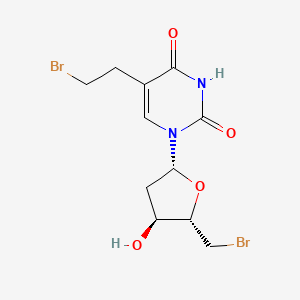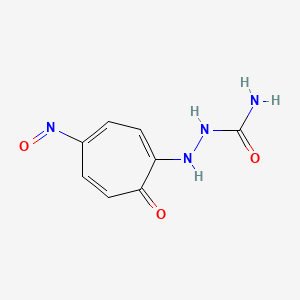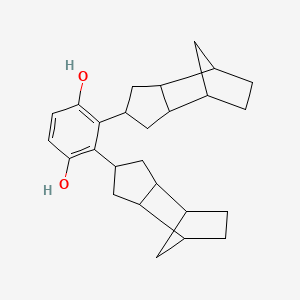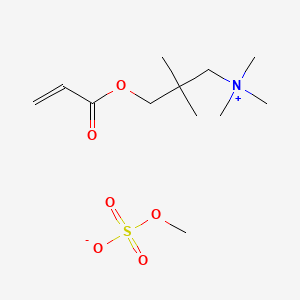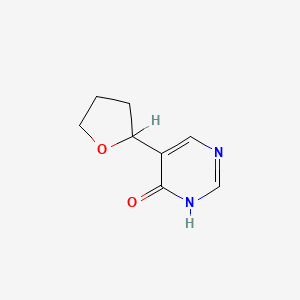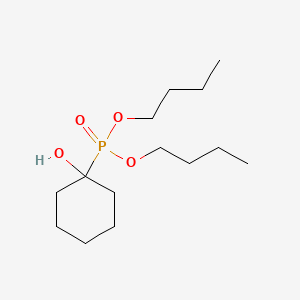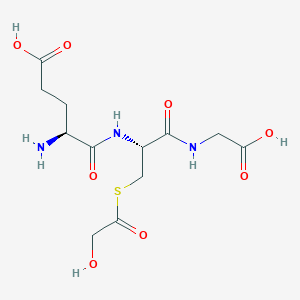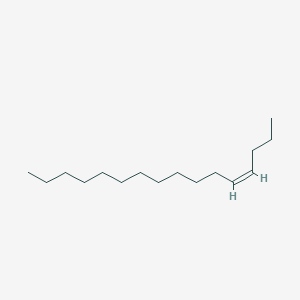
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole: is a heterocyclic compound that features a tetrazole ring substituted with a benzylidene group and a diphenylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole typically involves the reaction of benzaldehyde derivatives with tetrazole precursors under specific conditions. One common method includes the condensation of benzaldehyde with 1-(diphenylphosphoryl)-4,5-dihydro-1H-tetrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives with additional oxygen-containing functional groups, while reduction can produce benzyl-substituted tetrazoles.
Scientific Research Applications
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the diphenylphosphoryl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-1-methyl-2-thiohydantoin: This compound shares the benzylidene group but has a different heterocyclic core.
5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione: Another benzylidene-substituted compound with a pyrimidine core.
Uniqueness
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole is unique due to the presence of the diphenylphosphoryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Properties
CAS No. |
21434-07-1 |
|---|---|
Molecular Formula |
C20H17N4OP |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
(5E)-5-benzylidene-1-diphenylphosphoryl-2H-tetrazole |
InChI |
InChI=1S/C20H17N4OP/c25-26(18-12-6-2-7-13-18,19-14-8-3-9-15-19)24-20(21-22-23-24)16-17-10-4-1-5-11-17/h1-16H,(H,21,23)/b20-16+ |
InChI Key |
UIPSWFDAZQJJBJ-CAPFRKAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\N=NNN2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2N=NNN2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


